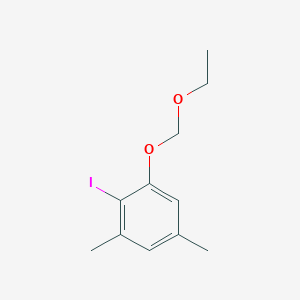![molecular formula C25H28O2Si B13694480 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone](/img/structure/B13694480.png)
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The TBDPS group is known for its resistance to acidic hydrolysis and nucleophilic species, making it a valuable tool in synthetic chemistry .
Preparation Methods
The synthesis of 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone typically involves the reaction of a hydroxyl-containing compound with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions . The general reaction scheme is as follows:
- Dissolve the hydroxyl-containing compound in THF.
- Add TBDPSCl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates by protecting sensitive hydroxyl groups during multi-step synthesis processes.
Mechanism of Action
The mechanism of action of 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone primarily involves the protection of hydroxyl groups. The TBDPS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk of the tert-butyl and diphenyl groups, which shield the silicon atom from nucleophilic attack .
Comparison with Similar Compounds
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone can be compared with other silyl protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): TBDMS is less bulky than TBDPS and is more susceptible to acidic hydrolysis.
Triisopropylsilyl (TIPS): TIPS offers similar stability to TBDPS but is more resistant to fluoride-mediated deprotection.
Trimethylsilyl (TMS): TMS is the least bulky and least stable of the silyl protecting groups, making it easier to remove under mild conditions.
The unique feature of this compound is its increased resistance to acidic conditions and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex synthetic routes .
Properties
Molecular Formula |
C25H28O2Si |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C25H28O2Si/c1-20(26)24(21-14-8-5-9-15-21)27-28(25(2,3)4,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,1-4H3 |
InChI Key |
HNYBCECMDHHFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





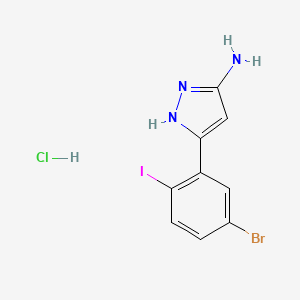
![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
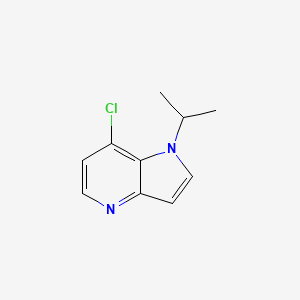

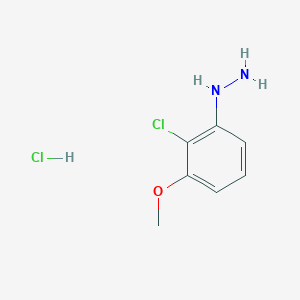
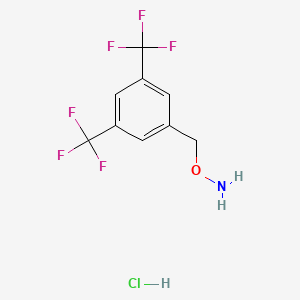
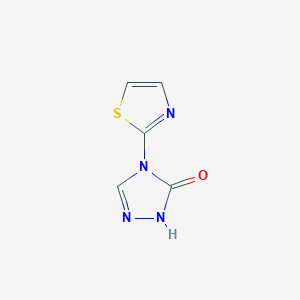
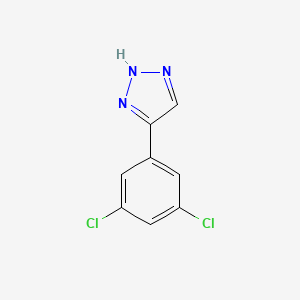
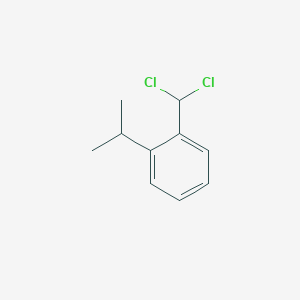
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
